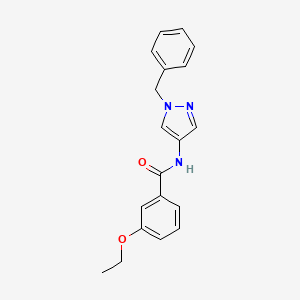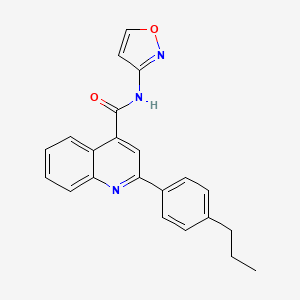![molecular formula C16H16N4O2 B3482181 5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3482181.png)
5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPEP, which is an abbreviation for its full chemical name. MPEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in various physiological processes in the brain.
Wirkmechanismus
MPEP acts as a selective antagonist of the 5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability in the brain. By blocking the activity of 5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide, MPEP reduces the release of glutamate, which is a neurotransmitter that is involved in various physiological processes in the brain. This mechanism of action has been implicated in the potential therapeutic effects of MPEP in various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models of neurological disorders. These effects include the reduction of neuroinflammation, the improvement of cognitive function, and the modulation of synaptic plasticity. Additionally, MPEP has been shown to reduce drug-seeking behavior and improve mood in animal models of drug addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments, including its selectivity for the 5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide receptor and its ability to cross the blood-brain barrier. Additionally, MPEP has been extensively studied in animal models of neurological disorders, which provides a wealth of data for future research. However, MPEP also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MPEP, including the investigation of its potential therapeutic applications in humans. Additionally, further research is needed to elucidate the precise mechanisms of action of MPEP and to identify potential off-target effects. Finally, the development of more potent and selective antagonists of the 5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide receptor may provide new avenues for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has been shown to improve cognitive function and reduce neuroinflammation in animal models of these disorders. Additionally, MPEP has been investigated as a potential treatment for drug addiction and depression.
Eigenschaften
IUPAC Name |
5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-14(15(19-22-11)13-6-4-3-5-7-13)16(21)17-8-12-9-18-20(2)10-12/h3-7,9-10H,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHLMKQCQVTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide](/img/structure/B3482098.png)
![diisopropyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3482104.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3482119.png)


![N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3482157.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B3482172.png)

![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B3482182.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine](/img/structure/B3482186.png)
![isopropyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B3482195.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3482212.png)